molecular formula C9H18O B6228290 2,2,5,5-tetramethylcyclopentan-1-ol CAS No. 15231-50-2

2,2,5,5-tetramethylcyclopentan-1-ol

Cat. No.: B6228290
CAS No.: 15231-50-2
M. Wt: 142.2
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Description

2,2,5,5-Tetramethylcyclopentan-1-ol is a cyclic alcohol with a cyclopentane backbone substituted by four methyl groups at the 2 and 5 positions and a hydroxyl (-OH) group at the 1 position. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol. The compound’s structure combines steric bulk from the methyl groups with the polarity of the hydroxyl group, influencing its physical, chemical, and biological properties.

Properties

CAS No.

15231-50-2

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-tetramethylcyclopentan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 2,2,5,5-tetramethylcyclopentanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,5,5-Tetramethylcyclopentan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Functional Group and Reactivity Comparisons

2,5-Di(cyclopentylidene)cyclopentan-1-one (C₁₅H₂₀O)
  • Functional Group : Ketone (-C=O) at position 1.
  • Substituents : Bulky cyclopentylidene groups at positions 2 and 4.
  • Reactivity : The ketone group is electrophilic, favoring nucleophilic additions (e.g., Grignard reactions), while steric hindrance from cyclopentylidene groups may slow reactions.
  • Physical Properties : Higher molecular weight (216.32 g/mol ) and lower polarity compared to the target alcohol, leading to reduced water solubility.
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (C₉H₁₂Cl₄O)
  • Functional Group : Ketone (-C=O) with four chloromethyl (-CH₂Cl) substituents.
  • Reactivity : Chlorine atoms enable nucleophilic substitution (e.g., SN2 reactions), while the ketone participates in condensation reactions.
  • Physical Properties : Higher polarity due to Cl substituents, increasing boiling point and environmental persistence compared to methyl-substituted analogs.
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O)
  • Functional Group : Ether (-O-) in a dihydrofuran ring.
  • Substituents : Bromine atoms and phenyl groups.
  • Reactivity : Bromine supports electrophilic substitution, while phenyl groups enhance aromatic stability. The ether oxygen is less reactive than alcohols or ketones.

Physical and Environmental Properties

Property 2,2,5,5-Tetramethylcyclopentan-1-ol 2,5-Di(cyclopentylidene)cyclopentan-1-one 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
Molecular Weight 142.24 g/mol 216.32 g/mol 268.01 g/mol 532.26 g/mol
Polarity Moderate (due to -OH) Low (ketone) High (Cl substituents) Low (aromatic dominance)
Boiling Point Estimated 180–200°C* ~250–270°C* ~300–320°C* >350°C*
Water Solubility Moderate (hydrogen bonding) Low Very low Insoluble
Environmental Impact Likely biodegradable Unknown High (Cl persistence) Moderate (Br persistence)

*Estimated based on molecular weight and substituent effects.

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